molecular formula C10H13NO4S B153594 Methyl 2-(4-methylphenylsulfonamido)acetate CAS No. 2645-02-5

Methyl 2-(4-methylphenylsulfonamido)acetate

Cat. No.: B153594
CAS No.: 2645-02-5
M. Wt: 243.28 g/mol
InChI Key: GYQBPYXMRNEAKZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylphenylsulfonamido)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate has been synthesized and characterized using various techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR). Theoretical computations using density functional theory (DFT) provide insight into the molecular and chemical properties of this compound, revealing its electrophilic and nucleophilic nature (Gültekin et al., 2020).
  • Biocatalysis in Drug Metabolism :

    • Biocatalysis has been applied to drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This process involves the use of microbes like Actinoplanes missouriensis to generate significant quantities of metabolites for further structural characterization (Zmijewski et al., 2006).
  • Synthesis of Derivatives and Their Applications :

    • Synthesis of derivatives, such as methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, has been reported. These derivatives are found to exist as mixtures of Z and E isomers in solution, indicating their potential in diverse chemical reactions and applications (Gein et al., 2016).
  • Enzyme Inhibition and Antimicrobial Properties :

    • Sulfonamide-derived esters have been evaluated for their biological properties, including antioxidant activity, enzyme inhibition (such as esterases and proteases), and antimicrobial effects against various bacteria and fungi. This research showcases the potential of sulfonamide derivatives in therapeutic and antimicrobial applications (Danish et al., 2019).
  • Pharmaceutical and Medicinal Chemistry Applications :

    • In the field of medicinal chemistry, methyl 2-(4-methylphenylsulfonamido)acetate derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents in treating diseases such as Alzheimer’s (Abbasi et al., 2018).

Safety and Hazards

“Methyl 2-(4-methylphenylsulfonamido)acetate” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(13,14)11-7-10(12)15-2/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBPYXMRNEAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340246
Record name Methyl 2-(4-methylphenylsulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-02-5
Record name Methyl 2-(4-methylphenylsulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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